molecular formula C16H13BrN2O4S2 B2528928 (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-84-4

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2528928
CAS No.: 865199-84-4
M. Wt: 441.31
InChI Key: ZMQAALQKJPXPJU-VLGSPTGOSA-N
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Description

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and chemical biology research. Its core structure, featuring a benzothiazole scaffold linked to a bromothiophene moiety, is frequently investigated for its potential to interact with key biological targets. https://www.ncbi.nlm.nih.gov/books/NBK548757/ Benzothiazole compounds are widely recognized for their diverse pharmacological profiles, including activities as kinase inhibitors and antimicrobial agents. https://pubmed.ncbi.nlm.nih.gov/28344212/ The presence of the 5-bromothiophene group is a critical structural feature often utilized to enhance binding affinity and selectivity towards enzymes and receptors, particularly through halogen bonding interactions. https://pubs.acs.org/doi/10.1021/jm400360p The specific (Z)-configuration around the imino bond and the methoxy substituent on the benzothiazole ring are likely to influence the compound's overall conformation, solubility, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. https://www.sciencedirect.com/topics/chemistry/structure-activity-relationship Researchers employ this compound primarily as a key intermediate or a chemical probe for developing novel therapeutic agents, with potential research applications spanning oncology, infectious diseases, and neurodegenerative disorders. Its mechanism of action is hypothesized to involve the modulation of protein kinase signaling pathways or the inhibition of specific proteases, although its precise biological target is a subject of ongoing investigation. https://www.nature.com/articles/s41573-021-00301-6 This compound serves as a versatile building block for further chemical functionalization, enabling the exploration of chemical space for drug discovery campaigns.

Properties

IUPAC Name

methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQAALQKJPXPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzothiazole ring and a brominated thiophene moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

C15H14BrN3O3S\text{C}_{15}\text{H}_{14}\text{BrN}_3\text{O}_3\text{S}

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through the cyclization of o-aminothiophenol with suitable carboxylic acid derivatives.
  • Introduction of the Thiophene Ring : Utilized via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
  • Final Coupling and Esterification : The final step involves coupling the benzothiazole and thiophene moieties, followed by esterification to form the methyl ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar benzothiazole derivatives. For instance, compounds with benzothiazole structures have demonstrated significant inhibition of cancer cell proliferation in various cell lines, including A431 and A549 cells. The mechanism often involves apoptosis induction and cell cycle arrest mediated by specific signaling pathways like AKT and ERK .

Table 1: Summary of Anticancer Activity

Compound NameCell Lines TestedIC50 (μM)Mechanism of Action
Compound B7A4311.0Apoptosis induction
A5492.0Cell cycle arrest
H12994.0Inhibition of AKT/ERK

Anti-inflammatory Effects

Benzothiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases .

Case Study: Compound B7
In a study evaluating compound B7 (a benzothiazole derivative), it was found to significantly inhibit IL-6 and TNF-α production in vitro, suggesting potential for treating inflammatory conditions alongside cancer therapies .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The bromine substituent enhances binding affinity to enzymes or receptors involved in tumor progression and inflammation.

Comparison with Similar Compounds

When compared to other benzothiazole derivatives, this compound exhibits unique characteristics due to its specific combination of functional groups. For instance, compounds like methyl 2-(5-bromo-2-thienyl)carbonyl imino derivatives show similar biological activities but may differ in potency and selectivity against certain cancer types or inflammatory pathways .

Table 2: Comparison with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory Activity
(Z)-methyl 2-(...)acetateModerateSignificant
Methyl 2-(5-bromo-2-thienyl)carbonyl iminoHighModerate
(Z)-methyl 2-(...)sulfamoylbenzo[d]thiazol-3(2H)LowHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related molecules, focusing on substituent effects, functional groups, and physicochemical implications.

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()

Structural Differences :

  • Core : Both share a benzo[d]thiazole scaffold.
  • Substituents: Target: 6-methoxy, 2-(5-bromothiophene-2-carbonyl)imino, and methyl acetate. Analog: 2-cyanoacetate and indole-3-yl groups. Key Implications:
  • The indole group in the analog may enhance π-π stacking interactions, whereas the bromothiophene in the target introduces steric bulk and electron-withdrawing effects.
Sulfonylurea Methyl Esters ()

Examples : Metsulfuron methyl ester, Ethametsulfuron methyl ester.
Structural Differences :

  • Core : Triazine rings (e.g., 1,3,5-triazin-2-yl) vs. benzothiazole.
  • Functional Groups: Sulfonylurea linkages vs. thiophene-carbonylimino. Key Implications:
  • Sulfonylureas act as herbicides by inhibiting acetolactate synthase, a mode of action unlikely in the target due to divergent pharmacophores.
  • The methyl ester in both classes improves membrane permeability, but the target’s bromothiophene may confer distinct electronic properties .
Thiazol-5-ylmethyl Carbamate Analogs ()

Examples : Compounds l, m, w, x.
Structural Differences :

  • Core : Thiazole or bis-thiazole vs. benzothiazole.
  • Functional Groups : Carbamates vs. acetate esters.
    Key Implications :
  • Carbamates are prone to hydrolysis, whereas acetate esters offer intermediate stability.
Z-Configured Ethyl Ester Analog ()

Compound: (Z)-Ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. Structural Differences:

  • Substituents :
    • Target: 5-Bromothiophene-2-carbonyl.
    • Analog: 2-(Methylsulfonyl)benzoyl.
  • Ester Chain : Methyl (target) vs. ethyl (analog).
    Key Implications :
  • The methylsulfonyl group in the analog enhances polarity and hydrogen-bonding capacity compared to the bromothiophene’s hydrophobic character.
  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s benzothiazole core allows modular substitution, akin to methods in , enabling optimization for biological activity .
  • Bioactivity Trends : Brominated thiophenes (target) and methylsulfonyl groups () are associated with kinase inhibition, whereas sulfonylureas () target plant enzymes .
  • Ester Effects : Methyl esters (target) balance solubility and hydrolysis rates, whereas ethyl esters () prolong half-life in vivo .

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